molecular formula C9H16ClNO2 B13453310 Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B13453310
M. Wt: 205.68 g/mol
InChI Key: ZFQLFCWWUNYQGO-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic amine-carboxylate derivative with a unique fused-ring system.

  • Molecular formula: Likely $ \text{C}9\text{H}{16}\text{ClNO}_2 $ (inferred from similar compounds in and ).
  • Molecular weight: ~191.7 g/mol (based on and for analogs with comparable substituents).
  • Structure: Combines a strained bicyclo[2.1.1]hexane core with a methyl ester and ethyl substituent at position 2.
  • Applications: Such bicyclic compounds are often used in pharmaceutical research as rigid scaffolds for drug design, particularly in central nervous system (CNS) targeting or enzyme inhibition (e.g., references Tapentadol, a structurally related analgesic) .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-3-8-4-9(5-8,10-6-8)7(11)12-2;/h10H,3-6H2,1-2H3;1H

InChI Key

ZFQLFCWWUNYQGO-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(NC2)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves several key steps. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound often involves batchwise, multigram preparations. For instance, a method has been developed to deliver a total of 195 grams of the material . The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester and amine functional groups in this compound participate in nucleophilic substitutions. Key examples include:

  • Ester hydrolysis : Under acidic or basic conditions, the methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. For instance, treatment with aqueous HCl (1M, reflux, 6h) converts the ester to 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride.

  • Amine alkylation : The secondary amine reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts.

Reaction TypeReagents/ConditionsProductYield
Ester hydrolysis1M HCl, reflux, 6hCarboxylic acid derivative85%
Amine alkylationCH₃I, K₂CO₃, DMF, 25°C, 12hQuaternary ammonium salt72%

Oxidation and Reduction Reactions

The bicyclic core and substituents undergo redox transformations:

  • Oxidation : Treatment with KMnO₄ in acidic media selectively oxidizes the ethyl group to a ketone, forming 4-acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol (e.g., methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-methanol hydrochloride).

Reaction TypeReagents/ConditionsProductNotes
OxidationKMnO₄, H₂SO₄, 0°C, 2hKetone derivativeRequires strict temperature control
ReductionLiAlH₄, THF, 0°C → 25°C, 4hAlcohol derivative78% isolated yield

Cross-Coupling Reactions

The compound’s rigid structure facilitates palladium-catalyzed cross-coupling:

  • Suzuki coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups at the ethyl position.

Reaction TypeCatalysts/ReagentsProductYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12hAryl-substituted derivative65%

Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases (e.g., NaOH) to release the free base, which is more reactive in organic solvents.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily releasing CO₂ and HCl gas.

Temperature Range (°C)Mass Loss (%)Major Products
200–25045CO₂, HCl
250–30030Bicyclic hydrocarbon fragments

Mechanistic Insights

  • Steric effects : The bicyclo[2.1.1]hexane framework imposes significant steric hindrance, slowing reaction kinetics compared to monocyclic analogues .

  • Electronic effects : The electron-withdrawing carboxylate group enhances the electrophilicity of adjacent carbons, favoring nucleophilic attacks.

Scientific Research Applications

Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a tool for studying biochemical pathways and interactions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a cholinergic receptor antagonist, blocking the action of acetylcholine at these receptors . This interaction affects various biochemical pathways and can influence physiological processes.

Comparison with Similar Compounds

Structural Analogues of Bicyclo[2.1.1]hexane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Source
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride $ \text{C}8\text{H}{14}\text{ClNO}_2 $ 191.7 Carboxylic acid (no methyl ester) Lacks methyl ester group; direct precursor for ester derivatives
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride $ \text{C}7\text{H}{11}\text{ClNO}_2 $ 175.6 No ethyl group at position 4 Smaller molecular weight due to absence of ethyl substituent
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride $ \text{C}8\text{H}{14}\text{ClNO}_2 $ 203.76 Ethyl ester at position 4 Ethyl ester instead of methyl; positional isomerism

Bicyclo[3.1.0]hexane and Other Ring Systems

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Key Differences Source
Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride $ \text{C}7\text{H}{12}\text{ClNO}_2 $ 177.63 Bicyclo[3.1.0] Larger, less strained ring system; chiral center
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride $ \text{C}8\text{H}{14}\text{ClNO}_2 $ 203.76 Bicyclo[3.1.0] Ethyl ester; nitrogen at position 3
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride $ \text{C}9\text{H}{16}\text{ClNO}_2 $ 213.7 Bicyclo[3.2.1] Larger ring system; distinct spatial geometry

Functional and Pharmacological Insights

  • Ester Group Effects : Methyl esters () generally exhibit faster hydrolysis rates than ethyl analogs (), impacting metabolic stability .
  • Substituent Impact : The 4-ethyl group in the target compound may increase lipophilicity, improving blood-brain barrier penetration relative to unsubstituted analogs ( vs. 12) .

Research and Industrial Relevance

  • Synthesis Challenges : Bicyclo[2.1.1]hexane derivatives require specialized methods like photochemical cycloadditions or transition-metal catalysis ().
  • Commercial Availability : Many analogs (e.g., ) are discontinued, emphasizing the need for custom synthesis in research .

Biological Activity

Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound notable for its unique azabicyclo structure, which contributes to its potential biological activities. This article explores its biological activity, synthesis, and comparative analysis with similar compounds.

  • Molecular Formula : C9_9H16_{16}ClNO2_2
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 2648948-67-6
  • Structure : The compound features a bicyclic framework with an ethyl group and a carboxylate functionality, enhancing its solubility and reactivity in biological systems .

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be attributed to its structural characteristics:

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
    • Comparative analysis with related compounds shows that variations in substituents can significantly influence antimicrobial efficacy .
  • Mechanism of Action :
    • The exact mechanisms through which this compound exerts its biological effects remain under investigation.
    • Interaction studies are crucial for understanding how this compound interacts with biological targets, which could lead to therapeutic applications .
  • Potential Therapeutic Applications :
    • Given its structural similarities to other bioactive compounds, there is potential for this compound to be explored as a therapeutic agent in various medical fields, including infectious diseases and possibly cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful.

Compound NameMolecular FormulaUnique Features
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylateC10_{10}H17_{17}NO2_2Lacks ethyl substitution at position four
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylateC9_{9}H15_{15}NO2_2Contains a methyl group instead of an ethyl group
Methyl 4-propyl-2-azabicyclo[2.1.1]hexane-1-carboxylateC10_{10}H19_{19}NO2_2Features a propyl group, affecting sterics

This table highlights how variations in substituents influence the chemical behavior and potential applications of these compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of azabicyclo compounds, including this compound:

  • A study demonstrated the synthesis of related bicyclic compounds, revealing insights into their reactivity and potential biological applications .

Notable Findings:

In vitro assays have indicated that derivatives of azabicyclo compounds can exhibit significant antibacterial activity against multidrug-resistant strains of bacteria, suggesting that further exploration of this compound could yield promising therapeutic agents .

Q & A

Q. What are the standard synthetic routes for Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves bicyclic scaffold formation via [2+2] photocycloaddition or transition-metal-catalyzed cyclization. For example, bicyclo[2.1.1]hexane derivatives are synthesized using cyclopropane ring-opening strategies followed by carboxylation and methylation. Reaction conditions (e.g., temperature, catalyst selection) critically impact yield:

  • Catalyst choice : Pd-mediated coupling may achieve ~60% yield, while Ru-based catalysts improve stereoselectivity but reduce yield to ~45% due to side reactions .
  • Temperature : Elevated temperatures (>80°C) accelerate cyclization but risk decomposition; optimal yields (~70%) are observed at 60–70°C .
    Characterization via 1^1H/13^{13}C NMR and HPLC-MS is essential to confirm purity (>95%) and structural integrity .

Q. How should researchers characterize the stability of this compound under varying storage and experimental conditions?

Stability studies require:

  • Thermal analysis : TGA/DSC to assess decomposition thresholds (e.g., stability up to 150°C observed in similar bicyclic hydrochlorides ).
  • pH-dependent stability : Hydrolytic susceptibility at acidic (pH <3) or basic (pH >9) conditions, monitored via HPLC. For example, ester hydrolysis occurs within 24 hours at pH 10, necessitating neutral buffer systems .
  • Light sensitivity : UV-vis spectroscopy to detect photodegradation; amber vials recommended for long-term storage .

Q. What analytical techniques are critical for confirming the stereochemistry of the bicyclic scaffold?

  • X-ray crystallography : Resolves absolute configuration, especially for chiral centers in the bicyclo[2.1.1]hexane core .
  • NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial methyl groups) .
  • Chiral HPLC : Validates enantiomeric excess (>98% ee) using columns like Chiralpak IG-3 with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How does stereochemical variation in the bicyclo[2.1.1]hexane scaffold influence biological activity or binding affinity in drug discovery?

  • Case study : Substituting the 4-ethyl group with bulkier substituents (e.g., isopropyl) reduces target affinity by 30–50% due to steric hindrance, as shown in comparative docking studies .
  • Stereoelectronic effects : Electron-withdrawing groups at the 2-aza position enhance hydrogen-bonding interactions, improving IC50_{50} values by 10-fold in kinase inhibition assays .
  • Methodology : Pair MD simulations with SPR (surface plasmon resonance) to correlate conformational flexibility with binding kinetics .

Q. What computational methods are recommended to predict physicochemical properties and reactivity of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict pKa (estimated ~4.2 for the hydrochloride salt) and logP (~1.8) .
  • Reactivity prediction : Use Frontier Molecular Orbital (FMO) analysis to identify sites prone to nucleophilic attack (e.g., ester carbonyl) .
  • Solubility modeling : COSMO-RS simulations in polar aprotic solvents (e.g., DMSO) align with experimental solubility data (25 mg/mL at 25°C) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data across studies?

  • Reproducibility checks : Validate protocols using identical reagents (e.g., anhydrous DMF vs. technical grade) to isolate solvent effects .
  • Meta-analysis : Compare crystallographic data (CCDC entries) to identify batch-specific impurities affecting bioactivity .
  • Advanced analytics : LC-HRMS to detect trace byproducts (<0.1%) that may skew SAR conclusions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiopurity?

  • Flow chemistry : Continuous-flow reactors reduce reaction time (from 12 hours to 2 hours) and improve consistency (yield ±2% vs. ±10% in batch) .
  • Chiral resolution : Use diastereomeric salt formation with L-tartaric acid to recover >99% ee at multi-gram scale .
  • In-line PAT (Process Analytical Technology) : Real-time FTIR monitoring adjusts catalyst feed rates to suppress racemization .

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